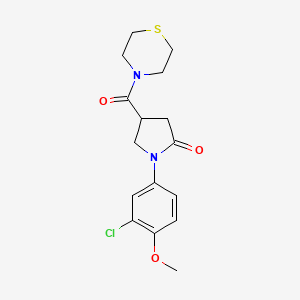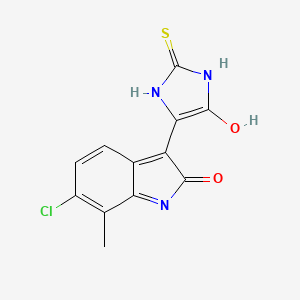![molecular formula C20H23FN4O3 B5637548 8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves a multi-step process that may include cycloaddition, ring expansion, or nucleophilic substitution reactions. For instance, a three-step synthesis has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, demonstrating a general approach to spiro carbocyclic imidazolidine-2,4-diones (hydantoins) with high yields and minimal purification requirements (Pardali et al., 2021).
Molecular Structure Analysis
The structure of compounds similar to the one often involves spiro frameworks that are notable for their rigidity and the spatial orientation of their substituents. These structures are usually characterized using molecular mechanics energy minimization techniques to understand their conformations and reactivity profiles. For example, studies on 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives highlight the importance of structural analysis in understanding their reactivity and potential applications (Farag et al., 2008).
Chemical Reactions and Properties
Spirocyclic compounds often participate in various chemical reactions, including ring transformations and cycloadditions, due to the presence of reactive functional groups. A study on the ring transformations of 1-oxa-5,6-diazaspiro[2.4]hept-6-en-4-ones into pyrazole-4-carboxylic acid derivatives illustrates the complexity and versatility of reactions that spiro compounds can undergo (Kirschke et al., 1994).
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are crucial for their practical applications. Studies on the crystallization and structure determination of related compounds can provide insights into their stability, solubility, and potential for further chemical modifications (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and functional group transformations, are essential for understanding their behavior in chemical reactions. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid provide valuable information on the stability and reactivity of the spirocyclic framework under various conditions (Bigley & May, 1969).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-[[1-(2-fluorophenyl)pyrazol-4-yl]methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-23-18(26)10-15(19(27)28)20(23)6-8-24(9-7-20)12-14-11-22-25(13-14)17-5-3-2-4-16(17)21/h2-5,11,13,15H,6-10,12H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEDZFZWURJXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C12CCN(CC2)CC3=CN(N=C3)C4=CC=CC=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![4-{2-[(3R*,4S*)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2-chlorophenol](/img/structure/B5637473.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B5637476.png)
![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)
![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5637494.png)
![4-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-oxo-3,4-dihydroquinoxaline-2-carboxamide](/img/structure/B5637501.png)

![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)

![10-methyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5637532.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)
![1-cyclopentyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5637556.png)
